molecular formula C14H14FNO B8489573 5-Benzyloxy-2-fluoro-4-methylaniline

5-Benzyloxy-2-fluoro-4-methylaniline

Cat. No.: B8489573
M. Wt: 231.26 g/mol
InChI Key: PSSHBBRBQXIAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyloxy-2-fluoro-4-methylaniline is a useful research compound. Its molecular formula is C14H14FNO and its molecular weight is 231.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

2-fluoro-4-methyl-5-phenylmethoxyaniline

InChI

InChI=1S/C14H14FNO/c1-10-7-12(15)13(16)8-14(10)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3

InChI Key

PSSHBBRBQXIAGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OCC2=CC=CC=C2)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The starting material, 5-benzyloxy-2-fluoro-4-methylaniline, was obtained by adding iron powder (2.88 g, 51 mmol), in portions, to a solution of 5-benzyloxy-2-fluoro-4-methylnitrobenzene (4.8 g, 18 mmol) in acetic acid (33 ml) and water (5.7 ml), at ambient temperature. The mixture was heated and after stirring at 100° C. for 10 minutes, it was cooled and partitioned between ethyl acetate and water. The organic layer was washed with water, aqueous saturated sodium carbonate solution and then brine, dried (MgSO4) and the solvent evaporated. The residue was purified by flash chromatography using petroleum ether/ethyl acetate (8/2) as eluent to give 5-benzyloxy-2-fluoro-4-methylaniline (3.65 g, 87%).
Name
5-benzyloxy-2-fluoro-4-methylnitrobenzene
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.7 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.88 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-Benzyloxy-2-fluoro-4-methyl-1-nitrobenzene (500 mg, 1.9 mmol) in methanol (110 ml) was added to a suspension of Raney nickel (75 mg) and hydrazine hydrate (0.47 ml, 9.5 mmol) in methanol (10 ml) and heated at reflux. The mixture was maintained under reflux for 15 minutes and then the insoluble materials removed by filtration through diatomaceous earth. The filter pad was washed with methanol and the solvent removed from the filtrate by evaporation to give 5-benzyloxy-2-fluoro-4-methylaniline (440 mg, 99%).
Name
5-Benzyloxy-2-fluoro-4-methyl-1-nitrobenzene
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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